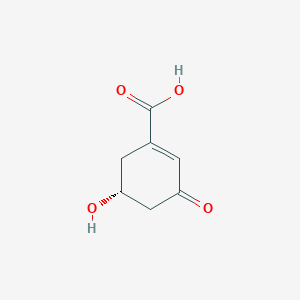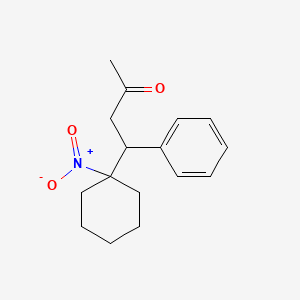
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of a nitro group attached to a cyclohexyl ring, a phenyl group, and a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one typically involves a multi-step process. One common method starts with the nitration of cyclohexane to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the phenyl group and the butanone moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 4-(1-Aminocyclohexyl)-4-phenylbutan-2-one.
Substitution: Formation of halogenated derivatives of the phenyl group.
科学研究应用
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, including polymers and coatings
作用机制
The mechanism of action of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression .
相似化合物的比较
Similar Compounds
1-(1-Nitrocyclohexyl)-1-ethanol: Similar in structure but with an alcohol group instead of a ketone.
N,N’-bis-[(1-nitrocyclohexyl)-methyl]-piperazine: Contains two nitrocyclohexyl groups attached to a piperazine ring
Uniqueness
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is unique due to its combination of a nitrocyclohexyl group with a phenylbutanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
484001-76-5 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC 名称 |
4-(1-nitrocyclohexyl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H21NO3/c1-13(18)12-15(14-8-4-2-5-9-14)16(17(19)20)10-6-3-7-11-16/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
InChI 键 |
WDEDRONTGWUFRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C1=CC=CC=C1)C2(CCCCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



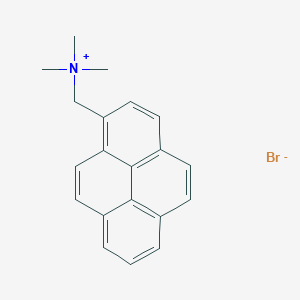
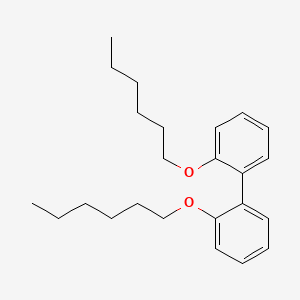

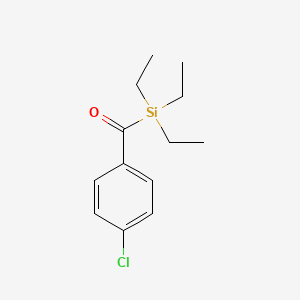

![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
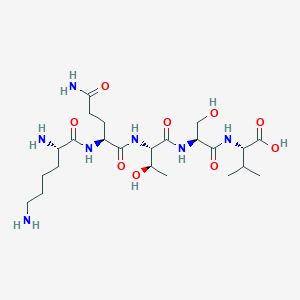
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
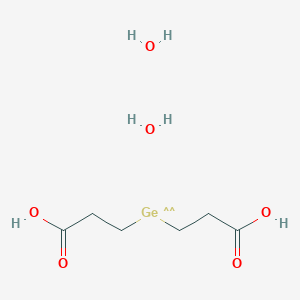
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
